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Cat. No.: B8075322 Get Quote

An In-depth Technical Guide to the Discovery and Development of GSK690693

Introduction
GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the serine/threonine

kinase Akt (also known as Protein Kinase B or PKB).[1][2] Developed by GlaxoSmithKline, it

targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the

PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a key regulator of diverse cellular

processes, including cell proliferation, survival, metabolism, and angiogenesis.[5][6]

Dysregulation of the PI3K/Akt pathway is a frequent event in the development and progression

of many human cancers, making Akt a highly attractive target for cancer therapy.[1][2] This

document provides a comprehensive overview of the discovery, mechanism of action,

pharmacological profile, and preclinical and early clinical development of GSK690693.

Discovery and Synthesis
GSK690693 was identified through lead optimization studies of the aminofurazan chemical

series.[2][7] The synthesis of GSK690693 has been described in detail, culminating in a

compound with potent and selective inhibition of Akt kinases.[8] The chemical name for

GSK690693 is 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-

imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol.[8] An X-ray co-crystal structure of

GSK690693 with the kinase domain of Akt2 confirmed that it binds to the ATP binding pocket of

the enzyme.[2][8]
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Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[3][7] By binding

to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby

inhibiting the signal transduction cascade that promotes cell survival and proliferation.[2][4] This

leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] While highly

selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other

kinases, particularly within the AGC kinase family (such as PKA and PKC), as well as some

kinases in the CAMK and STE families.[7][9]

Pharmacological Profile
The pharmacological activity of GSK690693 has been characterized through various in vitro

and in vivo studies.

Enzymatic Activity
The inhibitory activity of GSK690693 against Akt isoforms and other selected kinases is

summarized in the table below.
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Kinase Target IC50 (nM) Apparent Ki* (nM) Kinase Family

Akt1 2 1 AGC

Akt2 13 4 AGC

Akt3 9 12 AGC

PKA 24 - AGC

PrkX 5 - AGC

PKCα 21 - AGC

PKCβII 16 - AGC

PKCθ 2 - AGC

AMPK 50 - CAMK

DAPK3 81 - CAMK

PAK4 10 - STE

PAK5 52 - STE

PAK6 6 - STE

Data compiled from multiple sources.[3][7][9]

Cellular Activity
GSK690693 has demonstrated potent anti-proliferative activity in a variety of human cancer cell

lines.
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Cell Line Cancer Type IC50 (nM)

T47D Breast 72

ZR-75-1 Breast 79

BT474 Breast 86

HCC1954 Breast 119

MDA-MB-453 Breast 975

LNCaP Prostate 147

Data compiled from multiple sources.[9]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK690693 within the PI3K/Akt

signaling pathway and a typical experimental workflow for its evaluation.
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
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Caption: A generalized experimental workflow for the evaluation of GSK690693.

Preclinical Studies
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In Vitro Studies
In cellular assays, GSK690693 effectively inhibited the phosphorylation of several downstream

targets of Akt, including GSK3β, PRAS40, and FOXO transcription factors, in a dose-

dependent manner.[2][7] The inhibition of these substrates confirms the on-target activity of the

compound within the cellular context. Furthermore, treatment with GSK690693 led to the

induction of apoptosis in sensitive cancer cell lines.[2][9]

In Vivo Studies
The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical models. In

human tumor xenograft models, including those for breast, prostate, and ovarian cancers, daily

administration of GSK690693 resulted in significant tumor growth inhibition.[2] The compound

also showed efficacy in genetically engineered mouse models of cancer with hyperactivated

Akt signaling.[5] Pharmacodynamic studies in these models confirmed that GSK690693

inhibited the phosphorylation of Akt substrates within the tumors.[5][7] A notable in vivo effect of

GSK690693 is a transient, dose-dependent increase in blood glucose levels, which is

consistent with the role of Akt2 in glucose metabolism.[9][10]

Clinical Development
Based on its promising preclinical profile, GSK690693 advanced into a Phase I clinical trial in

patients with advanced solid tumors and lymphomas.[10] The study aimed to evaluate the

safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous formulation of

the compound.[10] The trial reported that GSK690693 was generally well-tolerated at the

tested doses, with predictable pharmacokinetics.[10] Pharmacodynamic assessments in

peripheral blood mononuclear cells showed a drug-related effect on the Akt pathway.[10] The

observed transient hyperglycemia in some patients was consistent with preclinical findings.[10]

Experimental Protocols
In Vitro Kinase Assay

Enzyme and Substrate Preparation: Recombinant, purified, full-length Akt1, Akt2, or Akt3

enzymes were used.[7][9] A biotinylated peptide substrate was prepared.[9]

Reaction Mixture: The reaction was carried out in a buffer containing MgCl2, MOPS (pH 7.5),

DTT, CHAPS, and KCl.[9] The mixture included the Akt enzyme, the peptide substrate, ATP,
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and [γ-33P]ATP.[9]

Inhibition Assay: GSK690693, dissolved in DMSO, was added to the reaction mixture at

various concentrations.[7][9] The reaction was incubated at room temperature.[9]

Detection: The reaction was terminated by the addition of EDTA and scintillation proximity

assay beads.[9] The amount of phosphorylated substrate was quantified using a suitable

imager.[9]

Data Analysis: IC50 values were calculated by fitting the data to a dose-response curve.[7]

Cellular Phospho-GSK3β ELISA
Cell Culture and Treatment: Tumor cells were seeded in 96-well plates and treated with

varying concentrations of GSK690693 for a specified duration (e.g., 1 hour).[7]

Cell Lysis: After treatment, the cells were lysed to extract cellular proteins.[7]

ELISA: An anti-GSK3β antibody was used for capture, and an anti-phospho-GSK3α/β (Ser9)

antibody was used for detection.[7]

Data Analysis: The levels of phosphorylated GSK3β were determined, and IC50 values were

calculated.[7]

In Vivo Tumor Xenograft Study
Animal Models: Immunodeficient mice (e.g., SCID or nude mice) were used.[7]

Tumor Implantation: Human tumor cells were implanted subcutaneously into the flanks of the

mice.[7]

Treatment: Once tumors reached a specified volume, mice were randomized into vehicle

control and treatment groups. GSK690693 was formulated in a suitable vehicle (e.g., 5%

dextrose) and administered, for example, once daily via intraperitoneal injection.[2][7]

Tumor Measurement: Tumor volume was measured regularly using calipers.[7]
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Efficacy Evaluation: Anti-tumor activity was assessed by comparing the tumor growth in the

treated groups to the control group.[7]

Pharmacodynamic Analysis: At the end of the study, tumors could be excised for analysis of

target modulation (e.g., phosphorylation of Akt substrates) by immunohistochemistry or

Western blotting.[2]

Conclusion
GSK690693 is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-

tumor activity in a range of preclinical cancer models. Its development has provided valuable

insights into the therapeutic potential of targeting the Akt signaling pathway. While challenges

such as managing on-target effects like hyperglycemia remain, the discovery and

characterization of GSK690693 represent a key advancement in the field of targeted cancer

therapy. Further research and clinical evaluation are necessary to fully elucidate its therapeutic

utility, both as a monotherapy and in combination with other anti-cancer agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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